

Application Notes and Protocols for In Vitro Characterization of GPR120 Modulators

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Compound of Interest

Compound Name: GPR120 modulator 2

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Introduction

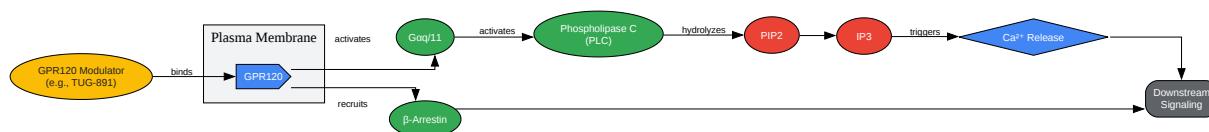
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3] Activated by long-chain free fatty acids, GPR120 plays a crucial role in glucose homeostasis, insulin sensitivity, and anti-inflammatory responses.[1][3] The development of potent and selective GPR120 modulators is a key area of research in the pursuit of novel treatments for type 2 diabetes, obesity, and other related disorders.[2][4]

These application notes provide detailed protocols for three key in vitro assays essential for the pharmacological characterization of GPR120 modulators: Calcium Mobilization, β -Arrestin Recruitment, and GTPyS Binding. The protocols are presented with the well-characterized GPR120 agonist TUG-891 as a representative modulator to guide researchers in their experimental design.

GPR120 Signaling Pathway

GPR120 activation initiates a cascade of intracellular events. Primarily coupling to G α q/11, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[3][5] Additionally, GPR120 activation can lead to the recruitment of β -arrestin proteins, which

mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.[6]



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GPR120 Signaling Cascade

Data Presentation

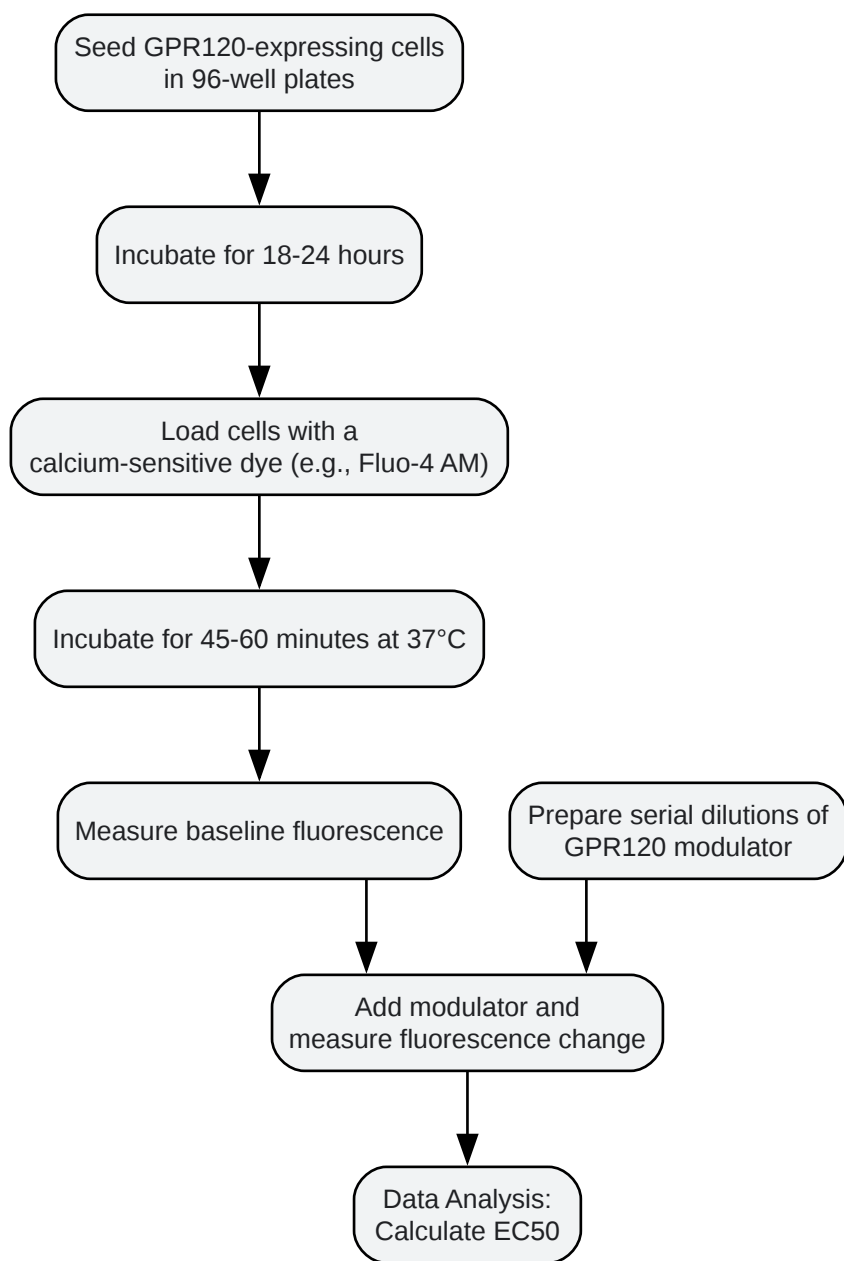
The following table summarizes the in vitro pharmacological data for the GPR120 agonist TUG-891. Emax values were not consistently reported in the reviewed literature.

Assay	Cell Line	Species	Parameter	TUG-891 Value	Reference
Calcium Mobilization	CHO cells expressing hGPR120	Human	EC50	43.7 nM	[2][7]
Calcium Mobilization	HEK293 cells expressing hGPR120	Human	EC50	43.6 nM	[8]
β-Arrestin 2 Recruitment	HEK293T cells	Human	EC50	~350 nM	[3]
β-Arrestin 2 Recruitment	CHO-K1 cells	Human	pEC50	7.36	[4]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation.



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Calcium Mobilization Assay Workflow

Materials:

- GPR120-expressing cells (e.g., CHO or HEK293)
- Black, clear-bottom 96-well plates
- Cell culture medium
- GPR120 modulator (e.g., TUG-891)
- DMSO
- Fluo-4 AM
- Pluronic F-127
- Assay Buffer (e.g., HBSS with 20 mM HEPES)
- Fluorescence microplate reader with automated injection

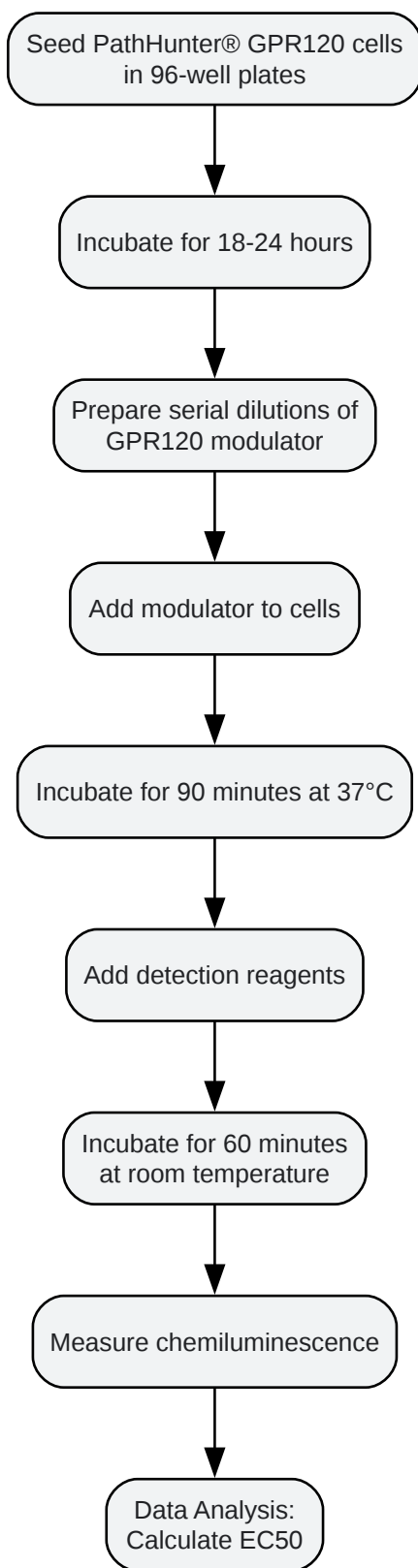
Protocol:

- Cell Plating:
 - Seed GPR120-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 μ L of culture medium.
 - Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Reagent Preparation:
 - Modulator Stock Solution (10 mM): Dissolve the GPR120 modulator in DMSO.
 - Fluo-4 AM Loading Solution (2X): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. For 10 mL of 2X loading solution, add 20 μ L of 1 mM Fluo-4 AM and 10 μ L of 20% Pluronic F-127 to 10 mL of Assay Buffer.
- Dye Loading:

- Add an equal volume of the 2X Fluo-4 AM loading solution to each well of the cell plate (100 μ L for a 96-well plate).
- Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.
- Compound Plate Preparation:
 - Prepare a serial dilution of the GPR120 modulator in Assay Buffer in a separate 96-well plate to achieve the desired final concentrations after addition to the cell plate.
- Fluorescence Measurement:
 - Set the fluorescence microplate reader to excite at ~490 nm and measure emission at ~525 nm.
 - Record a stable baseline fluorescence for 10-20 seconds.
 - Program the instrument to automatically add the GPR120 modulator from the compound plate to the cell plate.
 - Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
- Data Analysis:
 - Determine the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
 - Plot the ΔF against the logarithm of the modulator concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β -Arrestin Recruitment Assay

This assay measures the interaction between GPR120 and β -arrestin upon modulator binding. A common method is the PathHunter® β -Arrestin assay.



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β -Arrestin Recruitment Assay Workflow

Materials:

- PathHunter® eXpress GPR120 CHO-K1 β -Arrestin GPCR Assay kit (or similar)
- White, solid-bottom 96-well plates
- Cell culture medium
- GPR120 modulator
- DMSO
- Chemiluminescent plate reader

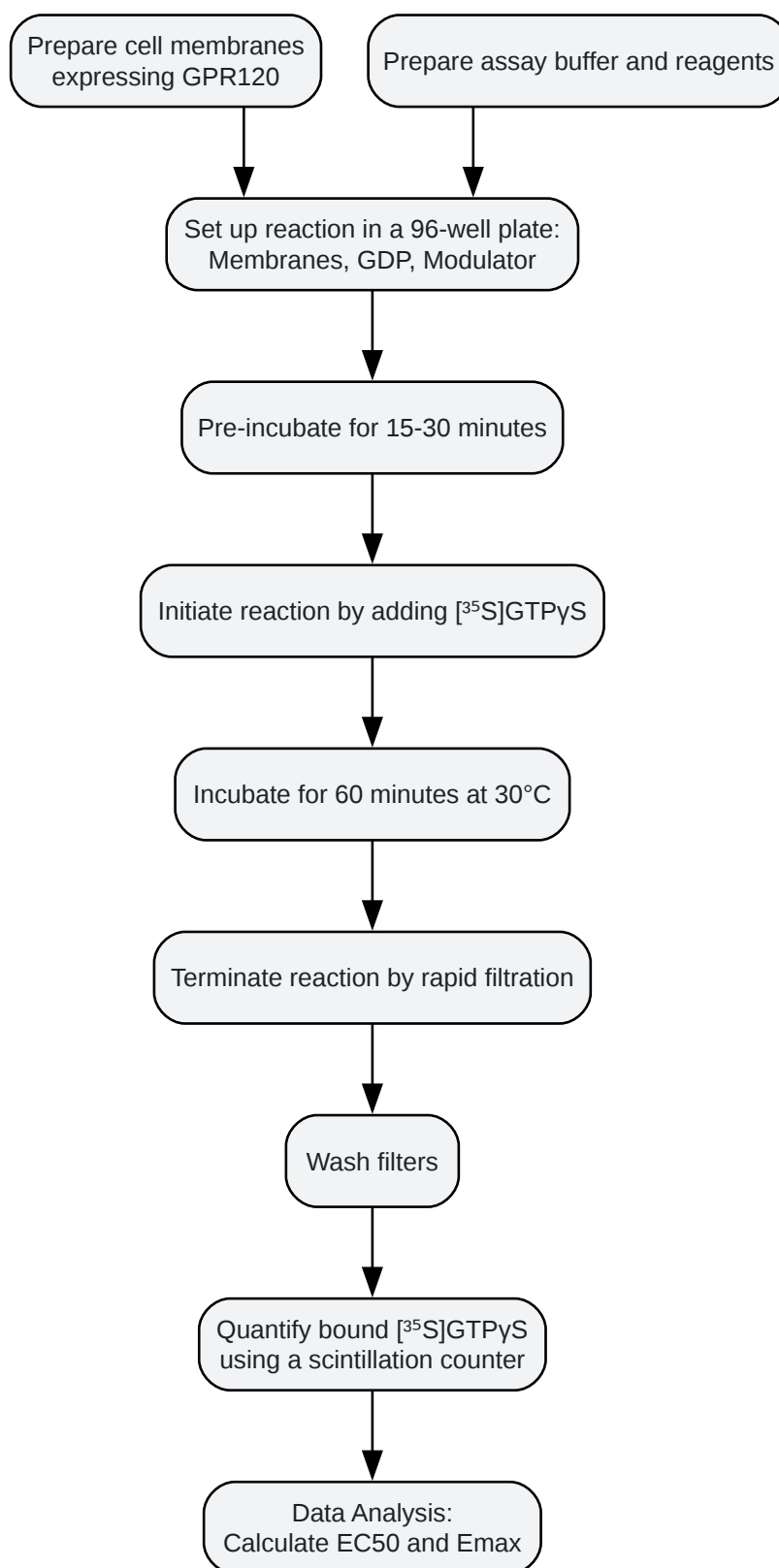
Protocol:

- Cell Plating:
 - Plate the PathHunter® GPR120 cells in a white, solid-bottom 96-well plate according to the manufacturer's instructions.
 - Incubate for 18-24 hours at 37°C and 5% CO₂.
- Compound Preparation:
 - Prepare a serial dilution of the GPR120 modulator in the appropriate assay buffer.
- Modulator Treatment:
 - Add the diluted modulator to the corresponding wells of the cell plate.
 - Incubate for 90 minutes at 37°C.
- Detection:
 - Prepare the detection reagent mixture as per the kit protocol.
 - Add the detection reagent to each well.

- Incubate for 60 minutes at room temperature, protected from light.
- Signal Measurement:
 - Measure the chemiluminescent signal using a plate reader.
- Data Analysis:
 - Plot the relative light units (RLU) against the logarithm of the modulator concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GTPyS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPyS, to Gα subunits upon receptor stimulation.



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GTPyS Binding Assay Workflow

Materials:

- Cell membranes from cells overexpressing GPR120
- [³⁵S]GTPγS
- Unlabeled GTPγS
- GDP
- GPR120 modulator
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
- 96-well filter plates (e.g., GF/B)
- Scintillation cocktail
- Microplate scintillation counter

Protocol:

- Membrane and Reagent Preparation:
 - Thaw the GPR120-expressing cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 μg of protein per well.[\[9\]](#)
 - Prepare stock solutions of the GPR120 modulator, GDP, and unlabeled GTPγS.
- Assay Setup:
 - In a 96-well plate, add the following in order:
 - 50 μL of Assay Buffer
 - 10 μL of GDP to a final concentration of 10-100 μM[\[9\]](#)
 - 20 μL of varying concentrations of the GPR120 modulator for the dose-response curve.

- For total binding wells, add 20 μ L of vehicle.
- For non-specific binding wells, add 20 μ L of unlabeled GTPyS to a final concentration of 10 μ M.[\[9\]](#)
- 20 μ L of the membrane suspension.
- Pre-incubation:
 - Pre-incubate the plate at 30°C for 15-30 minutes.
- Initiation and Incubation:
 - Initiate the reaction by adding 10 μ L of [35 S]GTPyS to a final concentration of 0.1-0.5 nM.
 - Incubate the plate at 30°C for 60 minutes with gentle shaking.[\[9\]](#)
- Termination and Filtration:
 - Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
 - Wash the filters three times with 200 μ L of ice-cold wash buffer.[\[9\]](#)
- Quantification:
 - Dry the filter plate completely.
 - Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the specific binding against the logarithm of the modulator concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

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